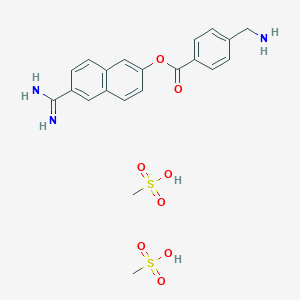
Peptide 7194
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptide 7194 is a synthetic peptide that has garnered significant attention in the scientific community due to its unique properties and potential applications. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This compound, in particular, has shown promise in fields such as medicine, biology, and chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peptide 7194 is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving the activation of the carboxyl group of the incoming amino acid and the protection of the amino group to prevent unwanted reactions. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for activation, and piperidine for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure precision and efficiency. High-performance liquid chromatography (HPLC) is often employed for the purification of the synthesized peptide, ensuring that the final product is of high purity .
Análisis De Reacciones Químicas
Types of Reactions
Peptide 7194 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents such as sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific amino acid sequence of this compound and the conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.
Aplicaciones Científicas De Investigación
Peptide 7194 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of Peptide 7194 involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. These interactions can modulate cellular processes, such as signal transduction, gene expression, and protein synthesis. The exact pathways involved depend on the specific application and context in which this compound is used .
Comparación Con Compuestos Similares
Peptide 7194 can be compared with other synthetic peptides, such as:
Peptide 7195: Similar in structure but with a different amino acid sequence, leading to distinct biological activities.
Peptide 7196: Known for its antimicrobial properties, whereas this compound is more versatile in its applications.
Peptide 7197: Used primarily in drug delivery systems due to its ability to form stable complexes with various drugs.
The uniqueness of this compound lies in its specific amino acid sequence, which confers unique properties and a broad range of applications .
Propiedades
Número CAS |
159440-08-1 |
|---|---|
Fórmula molecular |
C44H58N4O9 |
Peso molecular |
787.0 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carbonyl]oxypentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C44H58N4O9/c1-27(2)22-37(40(50)47-38(29(5)6)42(52)53)57-43(54)33-18-20-48(21-19-33)41(51)36(25-31-16-17-32-14-10-11-15-34(32)23-31)45-39(49)35(24-30-12-8-7-9-13-30)46-44(55)56-26-28(3)4/h7-17,23,27-29,33,35-38H,18-22,24-26H2,1-6H3,(H,45,49)(H,46,55)(H,47,50)(H,52,53)/t35-,36+,37-,38-/m0/s1 |
Clave InChI |
XFRDRCQWWIIAHK-NAQJMGRXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


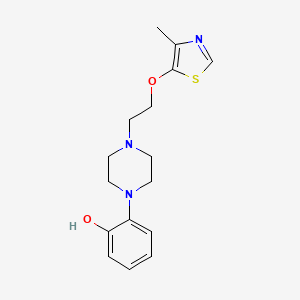
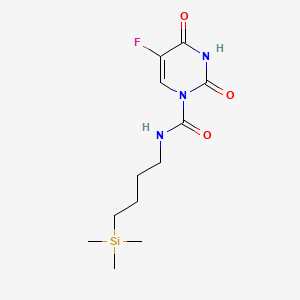


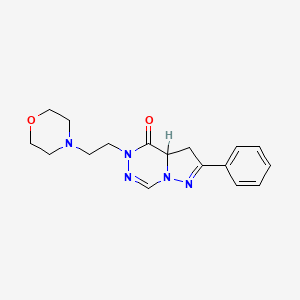
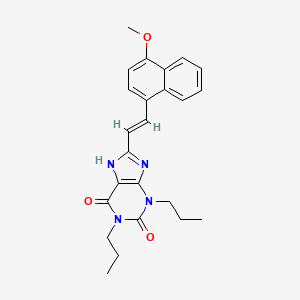
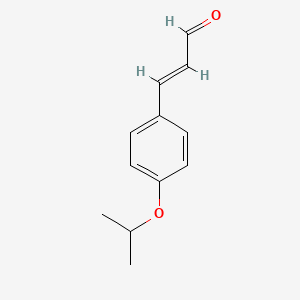
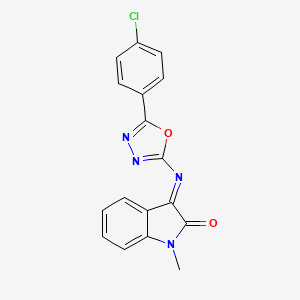

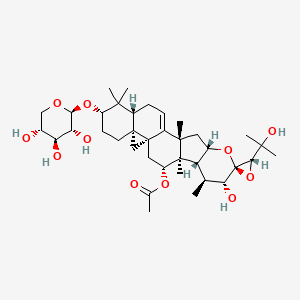
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)


